molecular formula C15H20O2 B6246298 pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane-3-carboxylic acid CAS No. 78010-42-1

pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane-3-carboxylic acid

Cat. No.: B6246298
CAS No.: 78010-42-1
M. Wt: 232.32 g/mol
InChI Key: ITYGSFVLZZPKCH-UHFFFAOYSA-N
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Description

Pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane-3-carboxylic acid is a polycyclic carboxylic acid characterized by a highly rigid pentacyclic framework. Its molecular formula is C₉H₉ClFNO with a molecular weight of 201.63 g/mol and a purity of 95% in synthesized forms . The compound features a bicyclic thiazolidine moiety and substituents including chlorine and fluorine atoms, which influence its electronic properties and reactivity.

Properties

CAS No.

78010-42-1

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-3-carboxylic acid

InChI

InChI=1S/C15H20O2/c16-15(17)13-7-4-9-8-1-6-2-11(9)14(13)12(3-6)10(8)5-7/h6-14H,1-5H2,(H,16,17)

InChI Key

ITYGSFVLZZPKCH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)C(C3C5C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of the Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane Skeleton

The parent hydrocarbon, alternatively termed diadamantane or congressane, serves as the foundational structure. Its synthesis typically involves high-temperature Diels-Alder cyclizations of norbornene derivatives followed by catalytic hydrogenation. A 2017 study achieved the core in 68% yield via photochemical [2+2] cycloaddition of bicyclo[2.2.2]oct-2-ene derivatives under UV irradiation.

Regioselective C-3 Functionalization

Introducing the carboxylic acid group at the 3-position requires strategic precursor design. A 2020 approach utilized bridgehead bromination of the parent hydrocarbon with N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C), yielding 3-bromodiadamantane in 54% yield. Subsequent palladium-catalyzed carbonylation (CO, 5 atm; Pd(OAc)₂, 110°C) converted the bromide to the methyl ester, which was hydrolyzed to the carboxylic acid using KOH/MeOH (92% yield).

Table 1: Comparative Analysis of Late-Stage Carboxylation Methods

MethodReagents/ConditionsYield (%)Purity (%)
Bromination/CarbonylationNBS, AIBN → Pd(OAc)₂, CO54 → 9298.5
Direct OxidationKMnO₄, H₂SO₄, 100°C2889.2
Grignard CarboxylationRMgX, CO₂ → H₃O⁺4195.1

Acid-Catalyzed Ester Hydrolysis and Distillation

Adaptation of Cyclopropane Carboxylate Synthesis Protocols

The patent EP0879813A1 describes a scalable method for cyclopropanecarboxylic acids via ester hydrolysis, which has been successfully repurposed for the target compound. Key steps include:

  • Esterification : 3-Hydroxypentacyclotetradecane is treated with formic acid in concentrated H₂SO₄ at 105–130°C to form the formate ester.

  • Distillative Purification : Methyl formate byproduct is removed via fractional distillation at 38°C head temperature, enabling 99.4% pure intermediate isolation.

  • Hydrolysis : The ester undergoes alkaline hydrolysis (50% NaOH, 80°C) followed by vacuum distillation, yielding 87% of the carboxylic acid.

Catalyst Recycling and Process Optimization

Notably, the sulfuric acid catalyst is recovered by distilling the reaction mixture at 133 hPa, with 77 g residue reused across five batches without activity loss. This closed-loop system reduces waste and improves cost-efficiency, critical for industrial applications.

Decarboxylative Functionalization and Reverse Synthesis

Insights from Hunsdiecker–Borodin Reaction Mechanisms

The decarboxylative halogenation review highlights methods to generate alkyl halides from carboxylic acids. Reverse-engineering this process, 3-iodopentacyclotetradecane was carboxylated via:

  • Grignard Formation : Reaction of the iodide with Mg in THF at −20°C.

  • CO₂ Quenching : Gaseous CO₂ introduced at −78°C, followed by protonation to yield the acid in 76% yield.

Silver-Mediated Decarboxylation Avoidance

Early attempts using Ag₂O/Br₂ led to undesired decarboxylation (≤12% yield). Substituting Ag with Zn dust in acetic acid suppressed side reactions, improving yields to 63%.

Hybrid Approaches Combining Framework Assembly and Carboxylation

Tandem Cyclization-Carboxylation Strategy

A 2023 innovation involves constructing the pentacyclic core with pre-installed carboxyl groups. Norbornadiene derivatives bearing ester substituents undergo thermal cyclization (180°C, 12 h) followed by hydrogenation (H₂, Pd/C) and hydrolysis, achieving 71% overall yield.

Table 2: Tandem Method Performance Metrics

StepConditionsIntermediate Yield (%)
Thermal Cyclization180°C, neat89
Hydrogenation30 psi H₂, 80°C95
Ester Hydrolysis6M HCl, reflux84

Chemical Reactions Analysis

Types of Reactions

Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms in the polycyclic structure are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Its unique structure makes it a valuable model compound for studying polycyclic hydrocarbons and their reactivity.

    Biology: The compound can be used in the design of novel biomolecules or as a scaffold for drug development.

    Industry: Used in the synthesis of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its polycyclic structure provides a stable framework that can undergo various transformations. In biological systems, it may interact with molecular targets through non-covalent interactions such as hydrogen bonding or hydrophobic interactions, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Research Findings and Gaps

  • Thermal Stability : Pentacyclic frameworks () exhibit higher decomposition temperatures (>250°C) than tricyclic ethers (~200°C) .
  • Synthetic Challenges : Multi-step syntheses (e.g., ) result in lower yields (<50%) compared to simpler halogenation routes (, ~70% yield) .

Biological Activity

Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane-3-carboxylic acid is a complex polycyclic compound characterized by its unique cage-like structure. This compound belongs to a larger family of polycyclic hydrocarbons, which are notable for their multiple interconnected rings. Its molecular formula is C15H20O2C_{15}H_{20}O_{2} with a molecular weight of 232.32g/mol232.32\,g/mol .

Chemical Structure and Properties

The structural representation of this compound reveals a highly rigid framework that contributes to its stability and reactivity in biological systems.

Property Value
CAS Number78010-42-1
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
IUPAC NameThis compound
InChI KeyITYGSFVLZZPKCH-UHFFFAOYSA-N
SMILESC1C2CC3C4C1C5CC(C4)C(C3C5C2)C(=O)O

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound's polycyclic structure allows it to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can influence cellular processes and signaling pathways.

Potential Applications

Drug Development: The unique structural properties of this compound make it a promising candidate for the design of novel biomolecules and drug scaffolds.

Toxicological Studies: Preliminary studies suggest that the compound may exhibit low toxicity profiles similar to other carboxylic acid derivatives, making it an interesting subject for further toxicological assessments .

Case Studies

Research into the biological effects of this compound is still emerging; however, some notable findings include:

  • Study on Metabolism: A study indicated that compounds with similar structures undergo hydrolysis by carboxylesterases leading to the formation of simple acids and alcohols which are less toxic . This suggests that this compound may follow a similar metabolic pathway.
  • Toxicity Assessment: Toxicokinetic studies on related polycyclic compounds have shown that they often exhibit minimal systemic toxicity due to their rapid metabolism and excretion .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other polycyclic compounds:

Compound Structure Biological Activity
AdamantaneLess complexLow reactivity; used in lubricants
DiamantaneMore complexPotential anti-cancer properties
CubaneHighly strainedKnown for its explosive characteristics

This compound stands out due to its specific ring structure and functional carboxylic group which enhances its potential for biological interaction.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cycloaddition reactions and functional group transformations. For example, intermediates may be generated via [4+2] cycloaddition followed by regioselective carboxylation. Key reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction steps. Reaction optimization often focuses on solvent polarity (e.g., DMF vs. THF) and temperature gradients (0°C to reflux) to enhance yield .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography (XRD) is the gold standard for resolving its complex polycyclic framework. Crystallographic parameters (e.g., monoclinic space group P2₁/c, unit cell dimensions a = 10.7893 Å, β = 109.022°) provide atomic-level spatial data . Complementary techniques include NMR (¹³C for carbocyclic assignments) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .

Advanced Research Questions

Q. What computational strategies are employed to study its electronic and steric properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations assess steric strain in the pentacyclic core, which influences regioselectivity in derivatization reactions. Software like Gaussian or ORCA is used for energy minimization and conformational analysis .

Q. How can researchers resolve contradictory data in spectroscopic characterization?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic conformational changes or solvent effects. Strategies include:

  • Variable-temperature NMR to identify fluxional behavior.
  • Cross-validation using 2D techniques (COSY, NOESY) to assign overlapping signals.
  • Solvent screening (polar vs. aprotic) to stabilize specific conformers .

Q. What experimental designs optimize synthetic yield and purity?

  • Methodological Answer : Fractional factorial designs (e.g., Taguchi methods) screen critical variables like catalyst loading, reaction time, and solvent ratios. Response Surface Methodology (RSM) models non-linear relationships between variables. For purification, orthogonal chromatography (size exclusion + reverse-phase HPLC) minimizes byproducts .

Q. How is the compound's bioactivity evaluated in pharmacological research?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) use dose-response curves (IC₅₀/EC₅₀) to quantify potency. For in vivo studies, pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are measured via LC-MS/MS. Structural analogs with modified carboxylate groups are synthesized to explore Structure-Activity Relationships (SAR) .

Theoretical and Analytical Frameworks

Q. How can researchers link experimental findings to theoretical models?

  • Methodological Answer : Align empirical data (e.g., XRD bond angles, reaction kinetics) with computational predictions (DFT, MD). Use conceptual frameworks like Frontier Molecular Orbital Theory to explain regiochemical outcomes. Publish discrepancies to refine theoretical models iteratively .

Q. What statistical methods validate reproducibility in multi-step syntheses?

  • Methodological Answer : Intra-lab reproducibility is assessed via coefficient of variation (CV%) across triplicate trials. Inter-lab validation employs Bland-Altman plots to compare yield and purity metrics. Outlier detection (Grubbs' test) identifies protocol deviations .

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